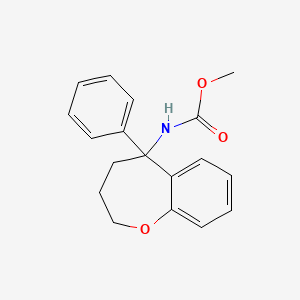
methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing oxygen, fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the benzoxepin ring through cyclization reactions, followed by the introduction of the phenyl group and the carbamate functional group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, coatings, or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoxepin ring and phenyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and benzoxepin derivatives, such as:
Uniqueness
Methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
94164-95-1 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl N-(5-phenyl-3,4-dihydro-2H-1-benzoxepin-5-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-21-17(20)19-18(14-8-3-2-4-9-14)12-7-13-22-16-11-6-5-10-15(16)18/h2-6,8-11H,7,12-13H2,1H3,(H,19,20) |
InChI Key |
ZAERTVCGRWMYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1(CCCOC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















